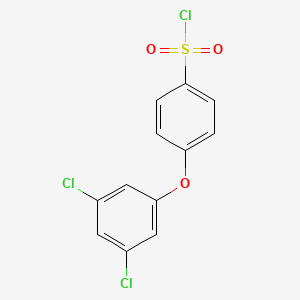
4-(3,5-dichlorophenoxy)benzenesulfonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C₁₂H₇Cl₃O₃S and a molecular weight of 337.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phenoxy and sulfonyl groups can undergo transformations under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride is widely used in scientific research, particularly in:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in other molecules, such as amino groups in proteins. This reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms .
相似化合物的比较
Similar compounds to 4-(3,5-dichlorophenoxy)benzenesulfonyl chloride include:
4-(3,5-Dichlorophenoxy)benzenesulfonic acid: The hydrolyzed form of the sulfonyl chloride.
4-(3,5-Dichlorophenoxy)benzenesulfonamide: Formed by the reaction with amines.
4-(3,5-Dichlorophenoxy)benzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity.
Compared to these compounds, this compound is unique due to its high reactivity and versatility in chemical synthesis and biological research .
生物活性
4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride, a sulfonyl chloride derivative, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antitumor effects, mechanisms of action, and applications in various fields.
Chemical Structure
The compound is characterized by the presence of a dichlorophenoxy group attached to a benzenesulfonyl chloride moiety. This structure is significant as it influences the compound's reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research conducted on various cancer cell lines has demonstrated promising results:
- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including breast (MCF-7), colon (HCT116), and prostate (PC-3) cancer cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis. The compound appears to interact with specific cellular pathways that regulate cell survival and death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HCT116 | 15 | Cell cycle arrest |
| PC-3 | 12 | Inhibition of proliferation |
Insecticidal Properties
The sulfonyl chloride group has been associated with insecticidal activity. Compounds similar to this compound have shown efficacy in targeting GABA-gated chloride channels in insects, making them effective as pesticides.
The exact mechanism of action for this compound remains partially understood. However, studies suggest that it may involve:
- Interaction with Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling : It could interfere with signaling pathways that promote tumor growth.
Case Studies
- Breast Cancer Study : A study published in Cancer Research assessed the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying morphological changes consistent with apoptosis .
- Insecticide Efficacy : Research conducted on agricultural pests demonstrated that formulations containing sulfonyl chlorides effectively reduced pest populations by targeting neuroreceptor pathways .
属性
IUPAC Name |
4-(3,5-dichlorophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-8-5-9(14)7-11(6-8)18-10-1-3-12(4-2-10)19(15,16)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQQEVNPGGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













